3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide is a synthetic organic compound characterized by its complex structure featuring both a benzotriazine moiety and a pyridine derivative. The compound's unique arrangement of functional groups positions it as a potential candidate for various scientific applications, particularly in medicinal chemistry.
This compound is synthesized through multi-step chemical reactions involving readily available starting materials. The synthesis typically incorporates the formation of the benzotriazine and pyridine components, followed by their coupling to yield the final product.
The compound falls under the category of benzotriazines, which are known for their diverse biological activities. It is classified as an organic compound due to its carbon-based structure and is further categorized as an amide due to the presence of the amide functional group.
The synthesis of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide typically involves several key steps:
The reaction conditions often involve controlling temperature, solvent choice, and reaction time to optimize yield and purity. Continuous flow techniques may be employed for industrial-scale synthesis to enhance efficiency.
The molecular formula for 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide is , indicating a complex structure with multiple functional groups.
Property | Data |
---|---|
Molecular Weight | 297.32 g/mol |
IUPAC Name | 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide |
InChI | InChI=1S/C15H15N5O2/c16-12-8-14(17)13(19)11(18)10(12)9(7-20)6-5/h5-10H,6H2,(H,18,19)(H,20) |
InChI Key | VZPZBHRQZADKQF-UHFFFAOYSA-N |
The compound can participate in various chemical reactions typical of amides and aromatic compounds:
Reactions are typically conducted under controlled conditions to ensure selectivity and yield. The choice of reagents and solvents can significantly influence the reaction pathways and products formed.
The mechanism of action for 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide involves its interaction with specific biological targets within cells.
Research indicates that compounds with similar structures exhibit antimicrobial and anticancer properties, suggesting that this compound may also possess therapeutic potential in these areas.
The physical properties include solubility in organic solvents and stability under various conditions. Specific melting points or boiling points have not been detailed in available literature but can be determined experimentally.
The compound exhibits typical chemical properties associated with amides and aromatic compounds:
The compound has several potential applications:
CAS No.: 2632-30-6
CAS No.:
CAS No.: 898455-02-2
CAS No.: 20542-97-6
CAS No.: